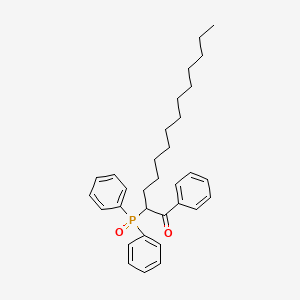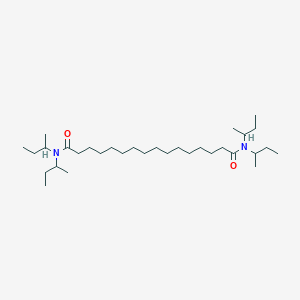
N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide is a chemical compound with the molecular formula C32H64N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide typically involves the reaction of hexadecanediamine with butan-2-yl groups under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide is scaled up using large reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and environmental impact. Quality control measures are implemented to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions: Common reagents used in the reactions of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from the reactions of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted amides .
Scientific Research Applications
N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is studied for its potential role in cellular processes and interactions. In medicine, it is explored for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N1,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide include other long-chain diamides and substituted amides. These compounds share structural similarities but may differ in their functional groups and overall properties .
Uniqueness: N~1~,N~1~,N~16~,N~16~-Tetra(butan-2-yl)hexadecanediamide is unique due to its specific combination of butan-2-yl groups and hexadecanediamine backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications .
Properties
CAS No. |
820251-55-6 |
|---|---|
Molecular Formula |
C32H64N2O2 |
Molecular Weight |
508.9 g/mol |
IUPAC Name |
N,N,N',N'-tetra(butan-2-yl)hexadecanediamide |
InChI |
InChI=1S/C32H64N2O2/c1-9-27(5)33(28(6)10-2)31(35)25-23-21-19-17-15-13-14-16-18-20-22-24-26-32(36)34(29(7)11-3)30(8)12-4/h27-30H,9-26H2,1-8H3 |
InChI Key |
WJYICKQYUPMKBI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)CCCCCCCCCCCCCCC(=O)N(C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


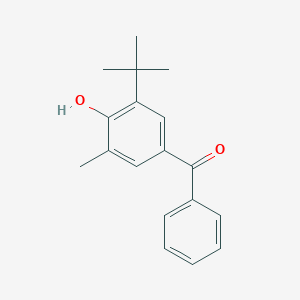
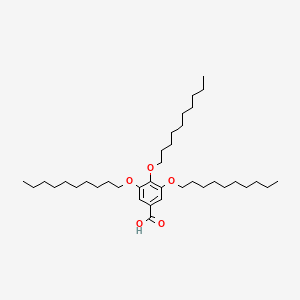
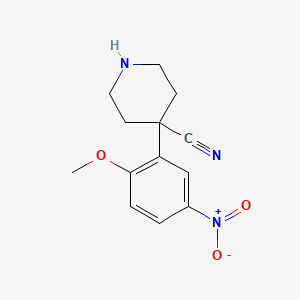
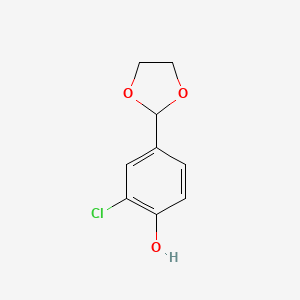
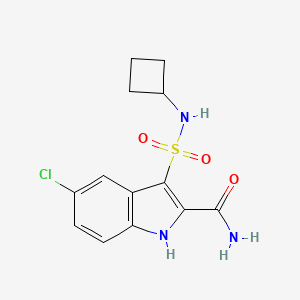
![Ethyl {4-[chloro(hydroxyimino)methyl]phenoxy}acetate](/img/structure/B12529833.png)
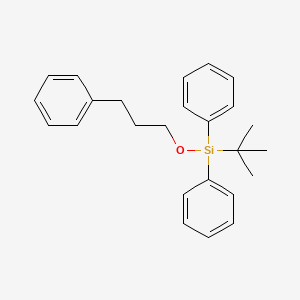
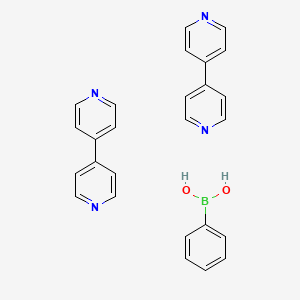
![9-[(4-Ethenylphenyl)methyl]-9H-fluorene](/img/structure/B12529850.png)
![(3R)-3-{[(3R)-3-Hydroxydecanoyl]oxy}decanoic acid](/img/structure/B12529861.png)
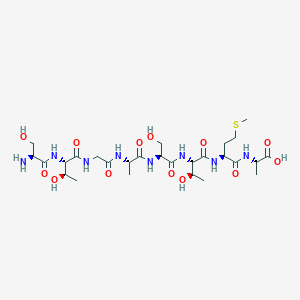
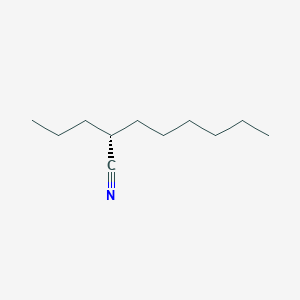
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
